CXL017
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel Bcl-2 protein antagonist selectively targeting MDR malignancies; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
Cancer Treatment and Drug Resistance
CXL017 has shown promise in cancer treatment, particularly in addressing multidrug resistance (MDR), a significant challenge in cancer therapy. Studies have indicated that CXL017 exhibits selective cytotoxicity towards multidrug-resistant cancer cells. For instance, CXL017 was found to selectively suppress the growth of tumors derived from MDR cancer cell lines in vivo. Additionally, cancer cells exposed to CXL017 failed to develop stable resistance to it, unlike their response to other chemotherapy agents. This is particularly notable in the context of acute myeloid leukemia (AML), where CXL017 showed the potential to resensitize cells to standard therapies (Das et al., 2013), (Xing et al., 2012), (Hermanson et al., 2012).
Molecular Mechanisms and Protein Targeting
Research has revealed insights into the molecular mechanisms by which CXL017 operates. It appears to affect the balance of proteins in cancer cells, such as modulating the levels of Mcl-1 and Bax, which are implicated in drug resistance. The alteration of endoplasmic reticulum (ER) calcium content by CXL017 is another mechanism contributing to its efficacy in overcoming MDR in cancer treatment (Das et al., 2013), (Hermanson et al., 2012).
Interaction with Other Cancer Therapies
Further studies have demonstrated that CXL017 exhibits synergy with classical SERCA inhibitors, indicating its potential in combination therapies for MDR cancers. This synergistic effect suggests a unique mode of interaction with the SERCA, which plays a crucial role in cancer cell survival and drug resistance (Bleeker et al., 2013).
Structural Analysis
X-ray crystallography has been employed to determine the structure of SERCA in complex with CXL017. This structural information provides a deeper understanding of how CXL017 inhibits SERCA and its distinct binding mechanism compared to other inhibitors, paving the way for further development of this class of anti-cancer agents (Lee et al., 2016).
Propriétés
Numéro CAS |
1063714-11-3 |
---|---|
InChI |
InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
BGJFEKXALPJEGN-XVFCMESISA-N |
SMILES |
CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N |
Synonymes |
Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.